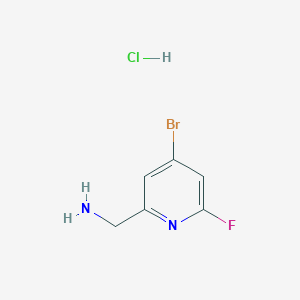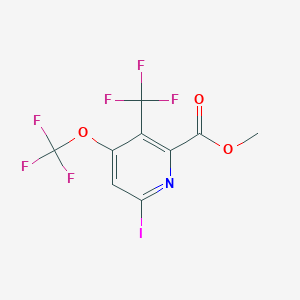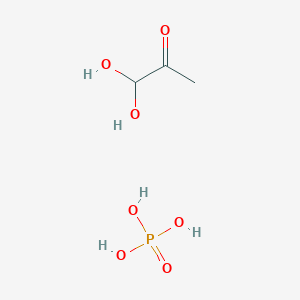![molecular formula C27H46O3 B14796961 (10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha,25-Dihydroxycholesterol: is a potent and selective endogenous ligand for the orphan G protein-coupled receptor EBI2 (GPR183). This oxysterol plays a significant role in the regulation of immune cell migration and has been implicated in various biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7alpha,25-Dihydroxycholesterol can be synthesized from cholesterol through a series of hydroxylation reactionsThis is typically achieved using cytochrome P450 enzymes, specifically CYP7B1, which catalyzes the hydroxylation at the 7alpha position .
Industrial Production Methods: Industrial production of 7alpha,25-Dihydroxycholesterol involves the use of biotechnological methods, including the expression of cytochrome P450 enzymes in microbial systems. This allows for the efficient and scalable production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 7alpha,25-Dihydroxycholesterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxysterols, diols, and substituted cholesterol derivatives .
Scientific Research Applications
Chemistry: 7alpha,25-Dihydroxycholesterol is used as a ligand in studies involving G protein-coupled receptors, particularly EBI2. It helps in understanding the signaling pathways and functions of these receptors .
Biology: In biological research, 7alpha,25-Dihydroxycholesterol is used to study immune cell migration, activation, and differentiation. It has been shown to direct the migration of B cells, T cells, and dendritic cells .
Medicine: The compound is being investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, cardiovascular diseases, neurodegenerative diseases, and metabolic disorders such as diabetes and obesity .
Industry: In the pharmaceutical industry, 7alpha,25-Dihydroxycholesterol is used in drug discovery and development, particularly in the identification of novel therapeutic targets and the design of new drugs .
Mechanism of Action
7alpha,25-Dihydroxycholesterol exerts its effects by binding to the G protein-coupled receptor EBI2 (GPR183). This binding activates the receptor and initiates a signaling cascade that regulates immune cell migration and function. The compound creates a gradient that guides the movement of immune cells to specific locations within the body .
Comparison with Similar Compounds
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
- 24(S)-Hydroxycholesterol
- 7beta-Hydroxycholesterol
Comparison: 7alpha,25-Dihydroxycholesterol is unique in its high potency and selectivity for the EBI2 receptor. Unlike other oxysterols, it has a specific role in directing immune cell migration and has been shown to have significant effects on immune responses. This makes it a valuable tool in both basic research and therapeutic applications .
Properties
Molecular Formula |
C27H46O3 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17?,19?,20?,21?,22?,23?,24?,26-,27+/m0/s1 |
InChI Key |
BQMSKLCEWBSPPY-GVWXVILXSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)
![(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)



![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)

![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)

![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)

![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
